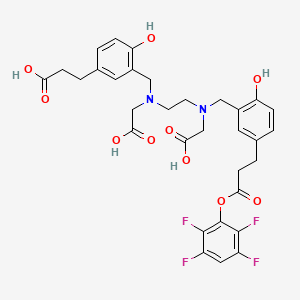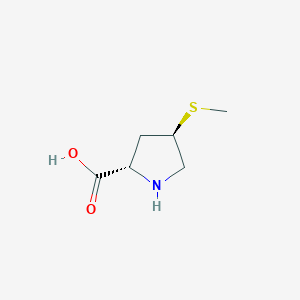
4-Bromo-5-ethoxy-2-ethyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-ethoxy-2-ethyloxazole is an organic compound with the molecular formula C7H10BrNO2 It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethoxy-2-ethyloxazole typically involves the bromination of 5-ethoxy-2-ethyloxazole. One common method includes the following steps:
Starting Material: 5-ethoxy-2-ethyloxazole.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the bromination is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-ethoxy-2-ethyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-azido-5-ethoxy-2-ethyloxazole or 4-thiocyanato-5-ethoxy-2-ethyloxazole.
Oxidation: Formation of 5-ethoxy-2-ethyloxazole-4-carboxylic acid.
Reduction: Formation of 4-bromo-5-ethoxy-2-ethyldihydrooxazole.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-ethoxy-2-ethyloxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-Bromo-5-ethoxy-2-ethyloxazole exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-5-methoxy-2-ethyloxazole: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromo-5-ethoxy-2-methyloxazole: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-5-ethoxy-2-ethyloxazole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-5-ethoxy-2-ethyloxazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and ethoxy groups provides distinct chemical properties that can be leveraged in various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H10BrNO2 |
|---|---|
Molekulargewicht |
220.06 g/mol |
IUPAC-Name |
4-bromo-5-ethoxy-2-ethyl-1,3-oxazole |
InChI |
InChI=1S/C7H10BrNO2/c1-3-5-9-6(8)7(11-5)10-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
STRXMTFMMPWPTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(O1)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)


![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)
